molecular formula C13H14N2O B3843797 4-ethoxy-6-methyl-2-phenylpyrimidine

4-ethoxy-6-methyl-2-phenylpyrimidine

Cat. No.: B3843797
M. Wt: 214.26 g/mol
InChI Key: GCSNQGTWRPRVBJ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methyl-2-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with ethoxy (C₂H₅O), methyl (CH₃), and phenyl (C₆H₅) groups at positions 4, 6, and 2, respectively. Pyrimidines are pivotal in medicinal chemistry and agrochemicals due to their structural versatility and capacity for hydrogen bonding, which facilitates molecular recognition and supramolecular interactions . This compound’s phenyl group may contribute to π-π stacking interactions, influencing its crystalline packing and solubility profile .

Properties

IUPAC Name

4-ethoxy-6-methyl-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-16-12-9-10(2)14-13(15-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSNQGTWRPRVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-6-methyl-2-phenylpyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2-phenyl-4,6-dichloropyrimidine with sodium ethoxide in ethanol, followed by methylation using methyl iodide. The reaction conditions typically require refluxing the mixture for several hours to ensure complete conversion.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and reduce the reaction time.

Chemical Reactions Analysis

4-Ethoxy-6-methyl-2-phenylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrimidine derivatives.

    Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.

Major products formed from these reactions include various substituted pyrimidines, which can be further utilized in different applications.

Scientific Research Applications

Biological Activities and Applications

Research indicates that 4-Ethoxy-2-methyl-6-phenylpyrimidine exhibits notable biological activities. The biological mechanisms are believed to involve interactions with specific molecular targets, modulating enzymatic activities and signaling pathways. Studies have shown that 4-Ethoxy-2-methyl-6-phenylpyrimidine can bind to specific enzymes and receptors, potentially inhibiting enzyme activity or altering receptor signaling pathways, which could be significant in developing new treatments for infections or cancer.

4-Ethoxy-2-methyl-6-phenylpyrimidine's applications across various domains are:

  • Pharmaceuticals It serves as a scaffold for designing pharmaceuticals. Pyrimidine derivatives, in general, exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, analgesic, and anticancer properties . Pyrimidines have demonstrated in vitro activity against various viruses and can act as diuretics, antitumor agents, and cardiovascular agents . Specific pyrimidine derivatives have shown potential as antibacterial , antifungal , antileishmanial , anti-inflammatory , analgesic , antihypertensive , antipyretic , antiviral , antidiabetic , antiallergic , anticonvulsant , antioxidant , antihistaminic , and anticancer agents .
  • Organic Synthesis The compound's versatility and reactivity make it useful in synthetic chemistry.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-methyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 2, 4, and 6 significantly alter the compound’s properties:

Compound Name R2 R4 R6 Molecular Weight (g/mol) Solubility (Water) Key Applications
4-Ethoxy-6-methyl-2-phenylpyrimidine Phenyl Ethoxy Methyl 217.31 Low Pharmaceuticals, Agrochemicals
4-Methyl-6-phenylpyrimidin-2-amine Amine (-NH₂) Methyl Phenyl 211.25 Moderate Pesticides, Supramolecular Chemistry
2-Ethoxy-4-hydroxy-6-methylpyrimidine Ethoxy Hydroxy (-OH) Methyl 182.18 High Chemical Synthesis
4-Chloro-6-ethyl-2-methylpyrimidine Chloro (-Cl) Ethyl Methyl 170.64 Very Low Intermediate in Organic Synthesis
  • Phenyl vs. Amine at R2 : The phenyl group in the target compound enhances hydrophobicity and π-π interactions, whereas the amine in 4-Methyl-6-phenylpyrimidin-2-amine increases polarity and hydrogen-bonding capacity, making it more soluble .
  • Ethoxy vs. Hydroxy at R4 : Ethoxy’s electron-donating nature improves lipophilicity and metabolic stability compared to hydroxy, which is more reactive and polar .
  • Methyl at R6 : The methyl group in all compounds introduces steric hindrance, affecting molecular conformation and crystal packing. For example, in 4-Methyl-6-phenylpyrimidin-2-amine, the dihedral angles between the phenyl and pyrimidine rings (29.41° and 46.32°) influence supramolecular interactions .

Pharmacological and Industrial Relevance

  • Pharmaceuticals : The ethoxy and phenyl groups in the target compound may enhance blood-brain barrier penetration, making it suitable for CNS-targeting drugs. Pyrimidines with trifluoromethyl groups (e.g., EP 4374877 A2 ) exhibit high bioactivity due to increased electronegativity.
  • Agrochemicals : Compounds like 4-Methyl-6-phenylpyrimidin-2-amine are used in pesticides, leveraging their hydrogen-bonding capacity to interact with biological targets .

Key Research Findings

  • Crystal Packing : The phenyl group in 4-ethoxy-6-methyl-2-phenylpyrimidine likely induces twisted conformations, as seen in 4-Methyl-6-phenylpyrimidin-2-amine, where dihedral angles between aromatic rings range from 29° to 46° . This affects solubility and melting points.
  • Metabolic Stability : Ethoxy-substituted pyrimidines exhibit longer half-lives than hydroxy analogues due to reduced oxidative metabolism .
  • Bioactivity : Chloro and trifluoromethyl substituents (e.g., in EP 4374877 A2 ) enhance binding affinity to enzymes like kinases, highlighting the importance of electron-withdrawing groups in drug design.

Q & A

Synthesis & Optimization

Basic Q1: What are the critical reaction parameters for synthesizing 4-ethoxy-6-methyl-2-phenylpyrimidine with high yield? Methodological Answer: Key parameters include:

  • Temperature : Optimal ranges (e.g., 80–100°C) to balance reaction rate and side-product formation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution of the ethoxy group .
  • Catalyst Use : Acidic or basic catalysts (e.g., K₂CO₃) to facilitate deprotonation and intermediate stabilization.
  • Reaction Time : Typically 12–24 hours for complete conversion, monitored via TLC or HPLC .

Advanced Q2: How can continuous flow reactors improve scalability and purity in synthesizing 4-ethoxy-6-methyl-2-phenylpyrimidine? Methodological Answer: Continuous flow systems enable:

  • Precise Control : Reduced thermal gradients and improved mixing for regioselective ethoxy group introduction .
  • Automated Optimization : Real-time adjustment of parameters (e.g., residence time, temperature) using feedback loops.
  • Yield Enhancement : Reported yields >85% with minimized by-products (e.g., N-alkylated impurities) .

Structural Characterization

Basic Q3: Which spectroscopic techniques are essential for confirming the structure of 4-ethoxy-6-methyl-2-phenylpyrimidine? Methodological Answer:

  • ¹H/¹³C NMR : Assign signals for ethoxy (–OCH₂CH₃), methyl (–CH₃), and phenyl protons. For example, δ ~1.4 ppm (triplet, –CH₃) and δ ~4.4 ppm (quartet, –OCH₂) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of ethoxy group) .
  • X-ray Crystallography : Resolve dihedral angles between phenyl and pyrimidine rings (e.g., 29–46° variations in similar compounds) .

Advanced Q4: How do crystallographic data resolve ambiguities in regioselectivity during synthesis? Methodological Answer: Single-crystal X-ray diffraction:

  • Bond Length Analysis : Distinguish between C–O (ethoxy) and C–N (pyrimidine) bond lengths (e.g., 1.36 Å vs. 1.32 Å) .
  • Torsional Angles : Identify steric hindrance between substituents (e.g., methyl and phenyl groups) affecting molecular packing .

Biological Activity & SAR Studies

Basic Q5: What functional groups in 4-ethoxy-6-methyl-2-phenylpyrimidine are critical for target binding in medicinal chemistry? Methodological Answer:

  • Ethoxy Group : Enhances solubility and hydrogen-bonding with enzymes (e.g., kinases) .
  • Phenyl Ring : Participates in π-π stacking with hydrophobic pockets in protein targets .
  • Methyl Group : Reduces metabolic degradation by sterically shielding the pyrimidine core .

Advanced Q6: How can conflicting bioactivity data (e.g., IC₅₀ variability) be systematically addressed? Methodological Answer:

  • Assay Validation : Control for variables like pH, temperature, and solvent (DMSO concentration ≤0.1%) .
  • SAR Libraries : Synthesize analogs (e.g., replacing ethoxy with methoxy) to isolate structure-activity contributions .
  • Computational Docking : Compare binding poses in homology models (e.g., AutoDock Vina) to identify outlier data .

Computational & Mechanistic Insights

Advanced Q7: What computational methods predict the regioselectivity of electrophilic substitution in pyrimidine derivatives? Methodological Answer:

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites (e.g., C4 vs. C5 positions) .
  • MD Simulations : Model solvent effects on transition states (e.g., ethanol vs. THF) to rationalize reaction pathways .

Data Contradiction & Reproducibility

Advanced Q8: How can researchers reconcile discrepancies in reported synthetic yields (e.g., 70% vs. 90%) for this compound? Methodological Answer:

  • Parameter Audit : Compare reaction scales, purity of starting materials, and workup methods (e.g., column chromatography vs. recrystallization) .
  • By-Product Analysis : Use LC-MS to identify unaccounted impurities (e.g., dimerization products) affecting yield calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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